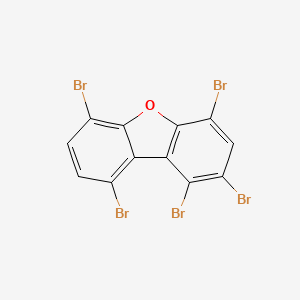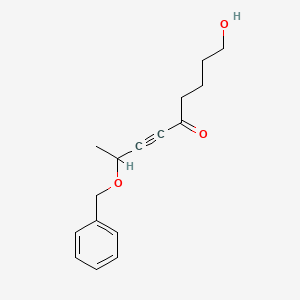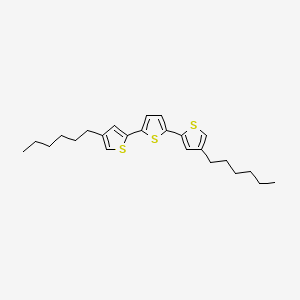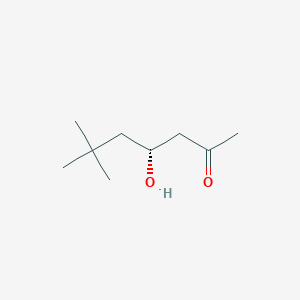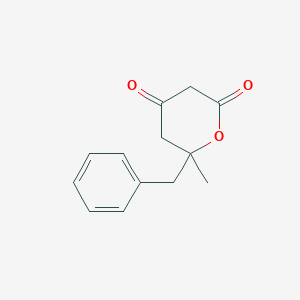
Carbonic acid--2-octadecylphenol (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid–2-octadecylphenol (1/2) is a chemical compound with the molecular formula C49H86O5 It is a complex molecule formed by the interaction of carbonic acid and 2-octadecylphenol in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-octadecylphenol (1/2) typically involves the reaction of carbonic acid with 2-octadecylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Solvents: Suitable solvents are chosen to dissolve the reactants and allow for efficient mixing and reaction.
Industrial Production Methods
In an industrial setting, the production of carbonic acid–2-octadecylphenol (1/2) may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–2-octadecylphenol (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenolic group in 2-octadecylphenol can undergo substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Carbonic acid–2-octadecylphenol (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which carbonic acid–2-octadecylphenol (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Carbonic Acid Derivatives: Compounds such as carbonic acid–2-octylphenol and carbonic acid–2-dodecylphenol share structural similarities.
Phenolic Compounds: Other phenolic compounds with long alkyl chains, such as 2-octadecylphenol, exhibit similar chemical properties.
Uniqueness
Carbonic acid–2-octadecylphenol (1/2) is unique due to its specific combination of carbonic acid and 2-octadecylphenol, resulting in distinct chemical and physical properties
Properties
CAS No. |
479231-54-4 |
|---|---|
Molecular Formula |
C49H86O5 |
Molecular Weight |
755.2 g/mol |
IUPAC Name |
carbonic acid;2-octadecylphenol |
InChI |
InChI=1S/2C24H42O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25;2-1(3)4/h2*18-19,21-22,25H,2-17,20H2,1H3;(H2,2,3,4) |
InChI Key |
NDIKIYSEDBRDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



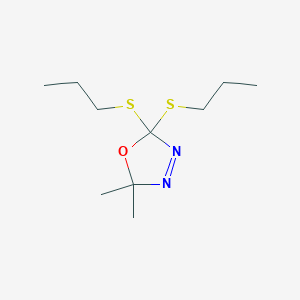
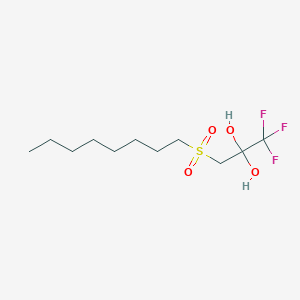
![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
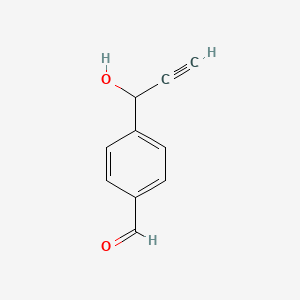

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
